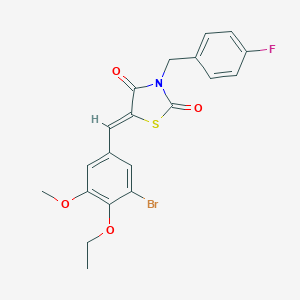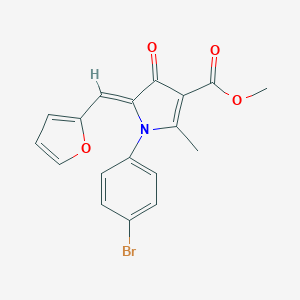![molecular formula C27H27N5O2S B302440 N-[3-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B302440.png)
N-[3-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as DMOTB-TzPh-BM and is synthesized through a specific method that involves several steps.
作用機序
The mechanism of action of DMOTB-TzPh-BM involves the inhibition of certain enzymes, including proteasomes and kinases. Proteasomes play an essential role in the degradation of proteins, and the inhibition of proteasomes can lead to the accumulation of misfolded proteins and cell death. Kinases are enzymes that play a critical role in various cellular processes, including cell growth and division. The inhibition of kinases can lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DMOTB-TzPh-BM has been shown to have several biochemical and physiological effects. This compound has been found to induce cell death in cancer cells by inhibiting proteasomes and kinases. Additionally, DMOTB-TzPh-BM has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
DMOTB-TzPh-BM has several advantages for lab experiments, including its ability to inhibit proteasomes and kinases, making it a useful tool for studying these enzymes. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, DMOTB-TzPh-BM also has limitations, including its complex synthesis method, which requires expertise in organic chemistry. Additionally, this compound is relatively expensive and may not be readily available in all research labs.
将来の方向性
There are several future directions for the study of DMOTB-TzPh-BM. One potential direction is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to explore the potential use of DMOTB-TzPh-BM in the treatment of inflammatory diseases. Finally, more research is needed to understand the long-term effects of this compound and its potential side effects.
Conclusion:
DMOTB-TzPh-BM is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been extensively studied for its ability to inhibit the activity of certain enzymes, including proteasomes and kinases. DMOTB-TzPh-BM has also been found to have anticancer properties and has been studied for its potential use in cancer treatment. While this compound has several advantages for lab experiments, including its well-understood mechanism of action, it also has limitations, including its complex synthesis method and relatively high cost. Overall, DMOTB-TzPh-BM has shown promising results in preclinical studies and has the potential to be a valuable tool in scientific research.
合成法
The synthesis of DMOTB-TzPh-BM involves several steps, including the condensation of 4-methylbenzoyl chloride with 3-aminophenylboronic acid, followed by the reaction of the resulting product with 2,4-dimethylaniline. The next step involves the reaction of the resulting product with 2-bromoethyl sulfide, followed by the reaction with sodium azide to form the triazole ring. Finally, the compound is treated with a reducing agent to form the thiol group. The overall synthesis method is complex and requires expertise in organic chemistry.
科学的研究の応用
DMOTB-TzPh-BM has shown potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. This compound has been extensively studied for its ability to inhibit the activity of certain enzymes, including proteasomes and kinases. DMOTB-TzPh-BM has also been found to have anticancer properties and has been studied for its potential use in cancer treatment. Additionally, this compound has been used in the development of new drugs and has shown promising results in preclinical studies.
特性
製品名 |
N-[3-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide |
|---|---|
分子式 |
C27H27N5O2S |
分子量 |
485.6 g/mol |
IUPAC名 |
N-[3-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C27H27N5O2S/c1-17-8-11-20(12-9-17)26(34)28-22-7-5-6-21(15-22)25-30-31-27(32(25)4)35-16-24(33)29-23-13-10-18(2)14-19(23)3/h5-15H,16H2,1-4H3,(H,28,34)(H,29,33) |
InChIキー |
PHZCBWHZCWUIPL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)NC4=C(C=C(C=C4)C)C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)NC4=C(C=C(C=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[4-(Allyloxy)-3,5-dibromobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302359.png)


![N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B302366.png)
![4-{[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B302368.png)
![4-{[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B302369.png)
![5-{[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302370.png)
![methyl 4-chloro-3-[5-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B302372.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B302373.png)
![5-[(2,7-Diethoxy-1-naphthyl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302376.png)
![ethyl 4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B302377.png)
![ethyl 4-[3-chloro-5-methoxy-4-(prop-2-ynyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B302378.png)
![N-(4-bromo-3-chlorophenyl)-2-{2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B302380.png)